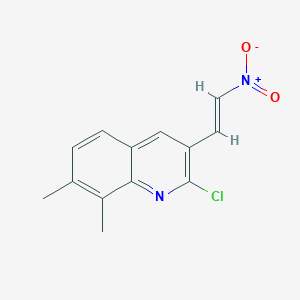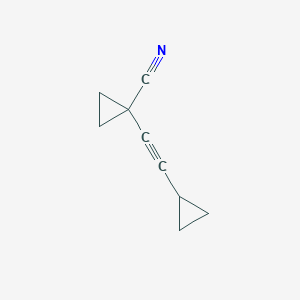
1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile is a unique organic compound characterized by its cyclopropane ring structure with an ethynyl and a nitrile group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith cyclopropanation reaction, where a zinc-copper couple and diiodomethane are used to convert alkenes into cyclopropanes . Another approach involves the Corey-Chaykovsky reaction, which uses sulfur ylides to achieve cyclopropanation .
Industrial Production Methods
Industrial production of cyclopropane derivatives often employs metal-catalyzed reactions. Palladium-catalyzed arylation of cyclopropanes is a notable method, providing access to diverse substituted cyclopropanes . The selective decarboxylation of 1-cyanocyclopropane-1-carboxylates is another efficient method for producing 2,3-disubstituted cyclopropane-1-carbonitriles .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile involves its interaction with various molecular targets. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can modulate biological pathways and exert therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanecarbonitrile: A simpler analog with a single nitrile group attached to the cyclopropane ring.
1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile: Contains a hydroxyethyl group instead of an ethynyl group.
Uniqueness
1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile is unique due to its combination of a cyclopropane ring with both an ethynyl and a nitrile group
Propiedades
Fórmula molecular |
C9H9N |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
1-(2-cyclopropylethynyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H9N/c10-7-9(5-6-9)4-3-8-1-2-8/h8H,1-2,5-6H2 |
Clave InChI |
ZDSKJIYYCFKYBW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C#CC2(CC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


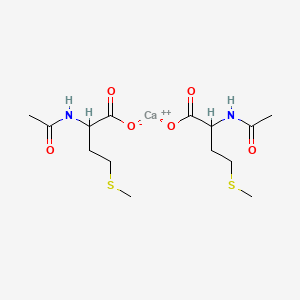
![trisodium;[(2R,3R,4R,5R)-5-amino-6-hydroxy-3,4-disulfonatooxyoxan-2-yl]methyl sulfate](/img/structure/B13829128.png)

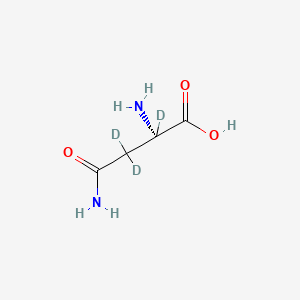

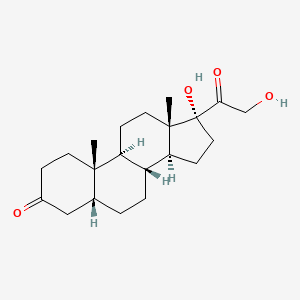
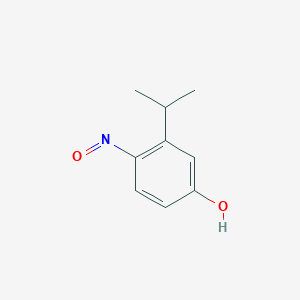
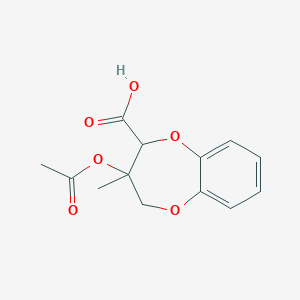
![(3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B13829172.png)

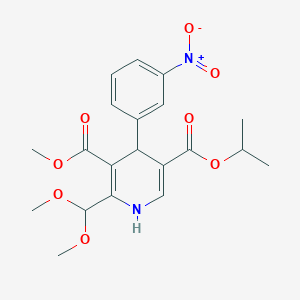
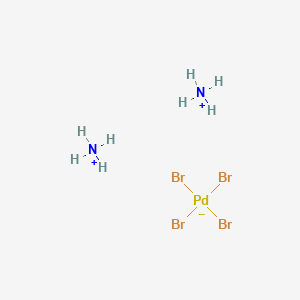
![(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B13829207.png)
